![molecular formula C17H16N2O3S B2768427 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-74-4](/img/structure/B2768427.png)
4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative of a tetrahydroquinoline. Sulfonamides are a group of compounds which have a sulfur atom bonded to two oxygen atoms and one nitrogen atom. They are well known for their antibacterial properties . Tetrahydroquinolines are a class of compounds that contain a quinoline moiety, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the tetrahydroquinoline and sulfonamide groups. The dihydropyrimidine ring in similar compounds has been found to adopt a screw-boat conformation .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the sulfonamide group might undergo hydrolysis, and the tetrahydroquinoline group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the sulfonamide group might increase its solubility in water, while the tetrahydroquinoline group might contribute to its stability .Applications De Recherche Scientifique
Sulfonamide Hybrid Compounds in Medicinal Chemistry
Sulfonamide-based hybrid compounds, including those similar to 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their diverse pharmacological properties. Research has demonstrated these compounds' roles in developing drugs with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The investigation into two-component sulfonamide hybrids has explored combinations with various organic compounds, aiming to harness their biological activity for therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Polymorphism and Its Implications
Polymorphic modifications of compounds structurally related to 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide reveal distinct properties that can be utilized for therapeutic purposes, such as strong diuretic effects that offer new avenues for hypertension remedies. The analysis of different polymorphic forms provides insights into the molecular interactions within crystals, potentially influencing the solubility, stability, and bioavailability of pharmaceuticals (Shishkina et al., 2018).
Chemical Synthesis and Biological Activities
Efforts in synthesizing quinoline and naphthyridine derivatives, including those similar to the target compound, have been made with the aim of discovering new antimicrobial agents. Although specific sulfonamide or phosphonic acid analogs did not exhibit significant antimicrobial activity, these studies are crucial for understanding structure-activity relationships and developing more effective compounds (Yanagisawa, Nakao, & Ando, 1973).
Innovative Approaches to Drug Synthesis
Synthetic methodologies involving sulfur-substituted quinolizidines and related frameworks offer novel approaches to constructing compounds with potential therapeutic relevance. These synthetic strategies, including ring-closing metathesis, pave the way for creating diverse molecules with unique biological activities, which could include derivatives of 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Chou, Liang, Lee, & Liu, 2007).
Antiproliferative Properties and Cancer Therapy
Derivatives of pyrroloquinoline quinoxalines, inspired by the structural framework of 4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have shown promising antiproliferative properties against GPER-expressing breast cancer cells. These findings underscore the potential of such compounds in developing targeted cancer therapies, emphasizing the importance of structural innovation in medicinal chemistry (Carullo, Mazzotta, Giordano, & Aiello, 2021).
Orientations Futures
The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields. Given the known activities of sulfonamides and tetrahydroquinolines, this compound could have interesting biological properties worth exploring .
Propriétés
IUPAC Name |
11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h1-5,10-11,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKHYIOJTINHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)
![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
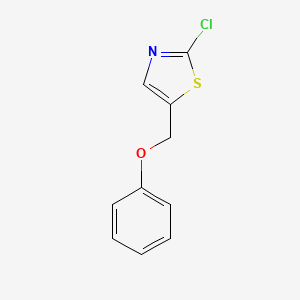
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)
![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)
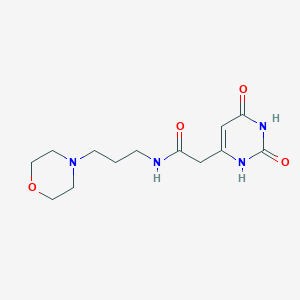

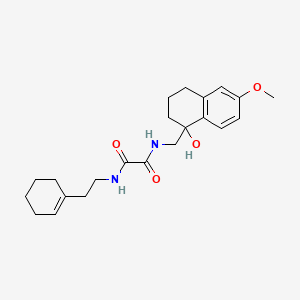
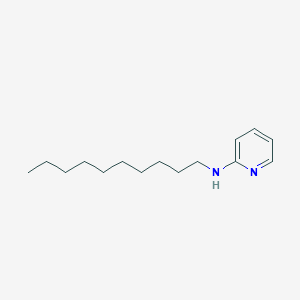
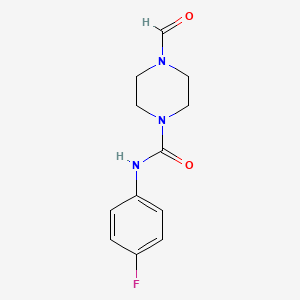
![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)
![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)
